molecular formula C4H4BrN3O2 B2992122 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid CAS No. 1934964-63-2

2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid

Cat. No.: B2992122
CAS No.: 1934964-63-2
M. Wt: 205.999
InChI Key: GTERQGNJJSJSAC-UHFFFAOYSA-N
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Description

2-(4-Bromo-2H-1,2,3-triazol-2-yl)acetic acid is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with a bromine atom at the 4-position and an acetic acid group at the 2-position. The acetic acid moiety contributes to solubility in polar solvents and enables salt formation, influencing pharmacokinetic properties.

Properties

IUPAC Name

2-(4-bromotriazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c5-3-1-6-8(7-3)2-4(9)10/h1H,2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTERQGNJJSJSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934964-63-2
Record name 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid typically involves the formation of the triazole ring followed by bromination and subsequent introduction of the acetic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, amines, or thiols in solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing its biological activity .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Synthesis Route Biological/Industrial Relevance
2-(4-Bromo-2H-1,2,3-triazol-2-yl)acetic acid 4-Bromo on 1,2,3-triazole + acetic acid C₄H₄BrN₃O₂ ~206.0 Likely click chemistry or bromination Potential CNS activity (inference from orexin receptor antagonists )
2-(3-Bromo-1,2,4-triazol-1-yl)acetic acid 3-Bromo on 1,2,4-triazole isomer C₄H₄BrN₃O₂ 206.0 Similar methods, different triazole regiochemistry Unspecified, but regiochemistry affects reactivity
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid 3,5-Dibromo on 1,2,4-triazole C₄H₃Br₂N₃O₂ 280.89 Bromination of parent triazole Enhanced halogen bonding potential
2-(4-Ethoxycarbonyl-5-methyl-1H-1,2,3-triazol-1-yl)acetic acid Ethoxycarbonyl and methyl groups C₈H₁₀N₃O₄ 215.18 Esterification and cyclization Crystallography studies
2-(2H-1,2,3-Triazol-2-yl)benzoic acid Benzoic acid scaffold, no bromine C₉H₇N₃O₂ 189.17 N²-Arylation of dibromotriazole Intermediate in orexin receptor antagonists

Key Comparative Insights

Regiochemistry and Reactivity :

  • The 1,2,3-triazole isomer (target compound) exhibits distinct electronic properties compared to 1,2,4-triazoles (e.g., ). The position of the bromine and acetic acid groups influences hydrogen bonding and steric interactions, which are critical for biological activity .
  • 1,2,4-Triazole derivatives (e.g., ) often show reduced metabolic stability compared to 1,2,3-triazoles due to differences in ring strain and electronic distribution.

Acetic Acid: The carboxylic acid group enables salt formation (e.g., sodium salts), enhancing aqueous solubility (~50 mg/mL estimated) compared to ester or amide derivatives (e.g., ’s ethyl ester derivatives).

Synthetic Accessibility :

  • Click chemistry () is a versatile route for 1,2,3-triazoles, but bromination of preformed triazoles () may require harsh conditions (e.g., N-bromosuccinimide in DMF).
  • Ethoxycarbonyl and methyl-substituted analogs () are synthesized via cyclization of hydrazides and aldehydes, a route less applicable to brominated derivatives due to competing side reactions.

Biological Activity: Triazole-acetic acid hybrids are explored for anticancer () and CNS applications (). Bromine’s halogen bonding may enhance binding to targets like kinase enzymes or neurotransmitter receptors . Non-brominated analogs (e.g., ’s benzoic acid derivative) lack this interaction, reducing affinity for hydrophobic binding pockets.

Biological Activity

2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid is a heterocyclic compound featuring a triazole ring and an acetic acid moiety. This compound is part of a broader class of triazole derivatives known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural attributes of 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid is C5H5BrN3O2, with a molecular weight of approximately 234.05 g/mol. The presence of the bromine atom enhances its chemical reactivity and biological activity by enabling interactions with various biological targets.

Biological Activity

Research indicates that compounds containing triazole rings exhibit a wide range of biological activities:

Antimicrobial Activity

Triazole derivatives have demonstrated significant antimicrobial properties. In studies involving various microorganisms:

  • Minimum Inhibitory Concentration (MIC) values for related triazole compounds have shown effective antibacterial activity against Gram-positive and Gram-negative bacteria.
  • For example, certain triazole derivatives have exhibited MIC values ranging from 6.25 to 100 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid has been explored through various assays:

  • Cytotoxicity studies using the MTT assay have indicated that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against human leukemia cell lines with promising results in inducing apoptosis .
  • Flow cytometry analyses revealed that related compounds can activate apoptotic pathways in cancer cells by increasing p53 expression levels and caspase activation .

The mechanisms through which 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Binding Interactions : The triazole ring can form hydrogen bonds with proteins or enzymes, modulating their activity.
  • Gene Expression Modulation : It may alter gene expression profiles relevant to disease progression .

Case Studies

Several studies highlight the biological activity of triazole derivatives:

  • Antimicrobial Study : A series of coumarin-triazole conjugates were synthesized and tested for their antimicrobial properties, showing significant activity against Enterococcus faecalis with MIC values between 12.5–50 µg/mL .
  • Cytotoxicity Assay : A study reported that triazole derivatives exhibited cytotoxic effects on various cancer cell lines (e.g., CEM-13 and MDA-MB-231), indicating their potential as anticancer agents .

Table: Summary of Biological Activities

Activity TypeCompound TestedMIC/IC50 ValuesNotes
AntimicrobialVarious Triazole Derivatives6.25 - 100 µg/mLEffective against Gram-positive/negative bacteria
Anticancer2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acidIC50 values not specified; induces apoptosisIncreased p53 and caspase activation

Q & A

Q. What are the established synthetic routes for 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid, and how do reaction conditions impact yield?

The synthesis typically involves cyclization or substitution reactions. For example, triazole derivatives are often synthesized via hydrazide intermediates under reflux conditions. A critical step is the reaction of 2,4-dichlorophenoxyacetic acid hydrazide with brominated reagents in dimethyl sulfoxide (DMSO) at elevated temperatures (18 hours reflux), followed by purification via water-ethanol crystallization to achieve ~65% yield . Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMSO enhance reaction efficiency.
  • Reaction time : Prolonged reflux (12–18 hours) ensures complete cyclization.
  • Purification : Ethanol-water recrystallization minimizes impurities.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Structural confirmation requires a combination of techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify protons and carbons adjacent to the triazole and bromo groups.
  • High-Performance Liquid Chromatography (HPLC-DAD) : Used to quantify purity (>95%) and detect byproducts .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., bond angles and dihedral angles) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 260.1).

Advanced Research Questions

Q. How can the reactivity of the bromo group in this compound be leveraged for cross-coupling reactions?

The bromo substituent undergoes nucleophilic substitution (e.g., Suzuki-Miyaura coupling) with aryl boronic acids. Optimization strategies include:

  • Catalyst selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in tetrahydrofuran (THF) at 80°C.
  • Base choice : K2_2CO3_3 or Cs2_2CO3_3 to deprotonate intermediates.
  • Stoichiometry : A 1:1.2 molar ratio of bromo-triazole to boronic acid minimizes side reactions .

Q. What computational approaches predict novel reaction pathways involving this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and reaction energetics. For example:

  • Reaction path searches : Identify low-energy pathways for bromine displacement .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .
  • Machine learning : Train models on existing triazole reaction data to propose optimal conditions .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from impurities or assay variability. Mitigation strategies include:

  • Purity validation : Use HPLC-DAD to confirm >98% purity .
  • Standardized assays : Replicate enzyme inhibition studies (e.g., IC50_{50} measurements) under controlled pH and temperature.
  • Control experiments : Compare activity against structurally similar bromo-triazoles to isolate substituent effects .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Bromo Group Functionalization

Reaction TypeCatalyst/ReagentSolventTemperatureYield (%)Reference
Suzuki CouplingPd(PPh3_3)4_4THF80°C72–85
Nucleophilic SubstitutionKOH/EtOHEthanol60°C65

Q. Table 2. Analytical Parameters for Structural Confirmation

MethodKey Peaks/FeaturesPurpose
1^1H NMR (400 MHz)δ 8.2 (s, 1H, triazole), δ 4.5 (s, 2H, CH2_2)Assign protons near electronegative groups
X-ray CrystallographyC-Br bond length: 1.89 Å, C-N-C angle: 117°Confirm stereochemistry

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